molecular formula C18H23FN4O B2783496 N-(1-cyanocyclopentyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide CAS No. 1333655-82-5

N-(1-cyanocyclopentyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide

Cat. No. B2783496
CAS RN: 1333655-82-5
M. Wt: 330.407
InChI Key: JXDNBTNJTOWMGL-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-{[2-fluoro-6-(pyrrolidin-1-yl)phenyl]amino}acetamide, commonly known as CP-945,598, is a chemical compound that has been widely studied for its potential use in the treatment of various conditions.

Mechanism of Action

CP-945,598 is a selective antagonist of the cannabinoid receptor CB1. It works by binding to the receptor and preventing the activation of the endocannabinoid system, which is involved in various physiological processes, including pain, inflammation, and mood regulation (4).
Biochemical and Physiological Effects:
CP-945,598 has been shown to have a range of biochemical and physiological effects, including reducing pain and inflammation, decreasing anxiety, and improving cognitive function. In animal studies, CP-945,598 has been found to be effective in reducing pain associated with various conditions, including neuropathic pain and inflammatory pain (5, 6).

Advantages and Limitations for Lab Experiments

One of the main advantages of CP-945,598 for lab experiments is its selectivity for the CB1 receptor, which allows researchers to study the effects of blocking this receptor without affecting other physiological processes. However, one limitation of CP-945,598 is its low solubility in water, which can make it difficult to administer in certain experiments (7).

Future Directions

There are several potential future directions for research on CP-945,598. For example, researchers could investigate the effects of CP-945,598 on other physiological processes, such as mood regulation and appetite control. Additionally, further studies could explore the potential use of CP-945,598 in the treatment of other conditions, such as addiction and epilepsy.
Conclusion:
CP-945,598 is a chemical compound that has been extensively studied for its potential use in the treatment of various conditions. Its selective antagonism of the CB1 receptor makes it a valuable tool for studying the effects of blocking this receptor. Further research is needed to fully understand the potential applications of CP-945,598 and to explore its use in the treatment of other conditions.

Synthesis Methods

CP-945,598 can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method has been described in detail in several scientific publications, including a study by researchers at Pfizer Inc. (1).

Scientific Research Applications

CP-945,598 has been extensively studied for its potential use in the treatment of various conditions, including pain, inflammation, and anxiety. Several scientific studies have investigated the effects of CP-945,598 on different animal models, including rats and mice (2, 3).

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(2-fluoro-6-pyrrolidin-1-ylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O/c19-14-6-5-7-15(23-10-3-4-11-23)17(14)21-12-16(24)22-18(13-20)8-1-2-9-18/h5-7,21H,1-4,8-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDNBTNJTOWMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CNC2=C(C=CC=C2F)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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